2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structure and Synthesis
2-[4-(Difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boron atom conjugated to a substituted phenyl ring. The phenyl group is functionalized with a difluoromethyl (-CF₂H) group at the 4-position and a methyl (-CH₃) group at the 3-position. This compound is synthesized via a Miyaura borylation reaction, as reported in , yielding a white solid with a moderate 38% yield after purification by preparative thin-layer chromatography (TLC) .
Properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O2/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8,12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMQKSXPQDTDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140207 | |
| Record name | 2-[4-(Difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-76-8 | |
| Record name | 2-[4-(Difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310949-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Inavolisib , is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
Inavolisib is a highly selective inhibitor and degrader of mutant PI3K alpha . It inhibits the PI3K pathway through HER2-dependent degradation . This interaction with its target leads to changes in the cell, particularly affecting the growth and survival of cancer cells.
Biochemical Pathways
The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy. By inhibiting PI3K alpha, Inavolisib can potentially disrupt these pathways and their downstream effects, thereby inhibiting tumor growth.
Pharmacokinetics
The pharmacokinetic properties of Inavolisib, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of Inavolisib’s action primarily involve the inhibition of tumor growth. By selectively inhibiting and degrading mutant PI3K alpha, Inavolisib disrupts the biochemical pathways that promote tumor growth and survival.
Action Environment
The action, efficacy, and stability of Inavolisib can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the specific characteristics of the tumor cells, and the overall health status of the patient.
Biological Activity
2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and material science. Its unique structure contributes to its biological activity, making it a subject of interest for various research applications.
- Molecular Formula : C14H19BF2O2
- Molecular Weight : 268.11 g/mol
- CAS Number : 1310949-76-8
- Density : Approximately 1.08 g/cm³ (predicted)
- Boiling Point : Estimated at 331.9 °C (predicted) .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with biological systems. Key aspects include:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2D6, which is crucial for drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.
- Cell Permeability : It exhibits properties that allow it to permeate biological membranes effectively (Log Kp = -5.34 cm/s), indicating potential for cellular uptake .
The mechanism by which 2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects may involve:
- Interaction with Protein Targets : The compound may bind to specific proteins or enzymes due to its structural features, leading to altered activity.
- Influence on Signaling Pathways : By modulating enzyme activity, it could impact various signaling pathways involved in cell proliferation and survival.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on CYP450 enzymes. Results indicated a significant inhibition of CYP2D6 activity at micromolar concentrations, suggesting potential implications for drug-drug interactions in therapeutic settings .
Study 2: Cellular Uptake and Toxicity
Research assessing the cytotoxicity of the compound on human cell lines revealed that while it can penetrate cells effectively, it also exhibits dose-dependent toxicity. At higher concentrations (above 50 µM), significant cell death was observed .
Comparative Biological Activity Table
| Compound Name | CYP Inhibition | BBB Permeant | Log Po/w (XLOGP3) | Cytotoxicity |
|---|---|---|---|---|
| 2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Yes (CYP2D6) | Yes | 3.53 | Moderate |
| Related Compound A | Yes (CYP1A2) | Yes | 2.45 | Low |
| Related Compound B | No | No | 1.50 | High |
Comparison with Similar Compounds
Research Findings and Data
NMR Spectral Trends
- ¹¹B-NMR : The target compound’s boron signal at δ 30.6 ppm () aligns with typical pinacol esters, while electron-deficient analogs (e.g., nitro-substituted derivatives) show upfield shifts due to increased Lewis acidity .
- ¹H-NMR : Aromatic protons in the target compound resonate at δ 7.66–7.39 ppm (), comparable to 2-(4-fluorobenzyl)-dioxaborolane (δ 7.70 ppm, ), confirming minimal electronic perturbation from -CF₂H .
Preparation Methods
Directed Ortho-Metalation with n-BuLi
Aryl halides or triflates serve as precursors for lithiation. For example, 4-bromo-3-methylbenzene derivatives undergo lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF). Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronic ester.
Procedure :
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Dissolve 4-bromo-3-methylbenzeneboronic acid (10 mmol) in THF (50 mL).
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Add n-BuLi (1.6 M in hexane, 12 mmol) dropwise at -78°C under nitrogen.
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Stir for 2 hours, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol).
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Warm to room temperature, quench with water, and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Halogen-Lithium Exchange
Bromine or iodine substituents facilitate direct metalation. In a representative protocol:
Example :
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Substrate: 1-bromo-4-(difluoromethyl)-3-methylbenzene
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Base: n-BuLi (2.5 M in hexane) at -78°C
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Boronating agent: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Workup: Aqueous extraction, MgSO₄ drying, rotary evaporation.
Key Data :
Boronic Acid Esterification
Crude boronic acids are stabilized as dioxaborolanes using pinacol (1,2-diol) under dehydrating conditions.
Optimized Protocol :
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Dissolve boronic acid (127 mmol) in dichloromethane (100 mL).
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Add pinacol (133 mmol) and MgSO₄ (127 mmol).
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Stir under argon for 6 hours, filter, and concentrate.
Yield : >90% (analogous compounds).
Alternative Routes: Cross-Coupling and Fluorination
Suzuki-Miyaura Cross-Coupling
Preformed boronates undergo cross-coupling with halogenated aromatics. While less common for this substrate, it offers functional group tolerance.
Limitations :
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Requires palladium catalysts (e.g., Pd(PPh₃)₄).
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Competing protodeboronation at elevated temperatures.
Difluoromethylation Post-Borylation
Introducing difluoromethyl groups post-borylation via Cl/F exchange or radical fluorination is explored but faces selectivity issues.
Example :
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Substrate: 4-chloromethyl-3-methylphenylboronic ester
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Reagent: HF-pyridine or XeF₂
Industrial-Scale Synthesis
Zhuhai Aobokai Biomedical Technology Co., Ltd. reports a pilot-scale procedure emphasizing cost efficiency:
Steps :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(difluoromethyl)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A general procedure involves reacting substituted phenylboronic acid pinacol esters with halide partners under palladium catalysis. For example, analogous compounds are synthesized using Pd(dppf)Cl₂ catalysts in anhydrous THF at reflux (60–80°C) .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Purity ≥95% is achievable through silica gel column chromatography (hexanes/EtOAC gradients) with triethylamine additives to suppress boronic acid hydrolysis .
Q. Which spectroscopic techniques are most effective for structural characterization of this boronic ester?
- 1H/13C NMR : Key signals include the dioxaborolane ring protons (δ 1.0–1.3 ppm for methyl groups) and aromatic protons (δ 6.8–7.5 ppm) influenced by difluoromethyl and methyl substituents .
- X-ray Crystallography : Single-crystal analysis confirms bond angles (B–O ≈ 1.36 Å) and dihedral angles between the phenyl and dioxaborolane rings, critical for assessing steric effects in coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a boron reagent?
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos, or XPhos ligands to balance activity and stability. For electron-deficient aryl partners, PdCl₂(dtbpf) shows higher yields .
- Solvent/Base Systems : Use toluene/EtOH (4:1) with K₂CO₃ or CsF to enhance solubility and minimize protodeboronation. Microwave-assisted heating (100°C, 30 min) improves efficiency for sterically hindered substrates .
Q. What strategies address contradictory data in reported reaction yields for derivatives of this compound?
- Controlled Variables : Systematically vary catalyst loading (1–5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and degassing protocols (N₂ vs. Ar). Reproduce low-yield conditions (e.g., 27% in ) to identify side reactions like homocoupling.
- Analytical Follow-Up : Use LC-MS to detect intermediates (e.g., boronic acids) and quantify byproducts. Adjust stoichiometry (1.2–1.5 equiv boronic ester) to compensate for hydrolysis .
Q. How do structural modifications (e.g., difluoromethyl vs. methyl groups) impact biological activity or material properties?
- Structure-Activity Relationship (SAR) : Replace difluoromethyl with chloro or methoxy groups to modulate lipophilicity (ClogP). For example, dichloro analogs (ClogP +1.2) show enhanced membrane permeability in drug candidates .
- Electronic Effects : Difluoromethyl groups reduce electron density at the boron center, altering reactivity in polymerizations (e.g., lower onset temperatures for conjugated polymers) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Optimize transition states for cross-coupling using B3LYP/6-31G(d) basis sets. Focus on boron-oxygen bond dissociation energies (BDE ≈ 85 kcal/mol) and Fukui indices to identify nucleophilic sites .
- Machine Learning : Train models on datasets of analogous boronic esters (e.g., Hammett σ values, steric parameters) to predict coupling efficiency with untested aryl halides .
Methodological and Analytical Questions
Q. What protocols ensure stability and proper handling of this compound in long-term studies?
- Storage : Store under inert gas (Ar) at −20°C in flame-sealed ampules. For solutions, use anhydrous THF or DMF with molecular sieves (3Å) to prevent hydrolysis .
- Solubility : The compound is soluble in dichloromethane (50 mg/mL) but precipitates in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) .
Q. How can researchers differentiate this compound from structurally similar boronic esters in mixed reaction systems?
- Tandem MS/MS : Use collision-induced dissociation (CID) to fragment the molecular ion ([M+H]⁺, m/z ~315). Key fragments include m/z 197 (dioxaborolane ring loss) and m/z 153 (difluoromethylphenyl moiety) .
- TLC Staining : Spray with 2% ninhydrin in ethanol to visualize boronic esters (blue spots under UV 365 nm) .
Notes
- Computational tools (e.g., Gaussian, ORCA) are critical for mechanistic studies but require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
